4-(4-Methoxyphenyl)-alpha-((2-nitrophenoxy)methyl)-1-piperazineethanol dihydrochloride
Description
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5.2ClH/c1-27-18-8-6-16(7-9-18)22-12-10-21(11-13-22)14-17(24)15-28-20-5-3-2-4-19(20)23(25)26;;/h2-9,17,24H,10-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBPOIPZPJZIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3[N+](=O)[O-])O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983113 | |
| Record name | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64511-65-5 | |
| Record name | 1-Piperazineethanol, 4-(4-methoxyphenyl)-alpha-((2-nitrophenoxy)methyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064511655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound 4-(4-Methoxyphenyl)-alpha-((2-nitrophenoxy)methyl)-1-piperazineethanol dihydrochloride is a synthetic derivative of piperazine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H25N3O5
- Molecular Weight : 387.4 g/mol
- SMILES Notation : COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)N+[O-])O
The compound features a methoxy group and a nitrophenoxy moiety, which are significant for its biological interactions.
2. Antioxidant Activity
The antioxidant capacity of piperazine derivatives is well-documented. Compounds with phenolic structures, such as the one in focus, often demonstrate significant free radical scavenging abilities. This can be attributed to the presence of methoxy and nitro groups that enhance electron donation capabilities.
3. Inhibition of Enzymatic Activity
Piperazine derivatives have been studied for their ability to inhibit enzymes like tyrosinase, which is crucial in melanin biosynthesis. The inhibition of this enzyme can lead to applications in skin whitening products and treatment of hyperpigmentation disorders.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Kojic Acid | 17.8 | Competitive inhibitor of tyrosinase |
| 4-(4-Methoxyphenyl)-alpha-((2-nitrophenoxy)methyl)-1-piperazineethanol | TBD | TBD |
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant properties of various piperazine derivatives, the compound showed promising results in reducing oxidative stress markers in vitro. The study utilized DPPH and ABTS assays to quantify radical scavenging activity.
Case Study 2: Enzyme Inhibition
A comparative analysis of related compounds demonstrated that those with similar structural motifs exhibited varying degrees of tyrosinase inhibition. The compound was hypothesized to have a competitive inhibition mechanism based on its structural analogs.
The biological activity of this compound is likely mediated through several mechanisms:
- Electrophilic Interactions : The nitro group may participate in electrophilic aromatic substitution reactions, enhancing binding affinity to target enzymes.
- Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with active sites on enzymes, facilitating inhibition.
- Free Radical Scavenging : The methoxy group can stabilize free radicals through resonance stabilization.
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, studies on related piperazine derivatives suggest a moderate safety profile when used within therapeutic ranges. Further toxicological assessments are necessary to establish safety parameters for clinical use.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and pharmacologically related piperazineethanol derivatives:
Structural and Functional Insights
Substituent Effects: Electron-Withdrawing Groups: The 2-nitro group in the target compound enhances polarity and may improve binding to receptors requiring electron-deficient aromatic interactions (e.g., serotonin or adrenergic receptors). This contrasts with Naftopidil, where the naphthalenyloxy group increases lipophilicity, favoring alpha-1 adrenergic receptor binding . Chlorine vs. Nitro: The 4-chlorophenoxy group in 1-(4-Chlorophenoxy)...hydrochloride offers moderate electron withdrawal and metabolic stability, while the nitro group in the target compound may confer stronger receptor affinity but higher susceptibility to reduction in vivo .
Pharmacological Profiles: Antagonists: p-MPPI and p-MPPF () are 5-HT₁ₐ receptor antagonists with halogen (iodo/fluoro) substituents. Their potency (ID₅₀ = 3–5 mg/kg) suggests that the nitro group in the target compound could similarly modulate receptor selectivity, though nitro derivatives are less common in this class . Antihistamines: Buclizine and meclizine () share the piperazineethanol core but have bulky diphenylmethyl groups for H₁ receptor antagonism. The target compound’s smaller 2-nitrophenoxy group may limit antihistamine activity .
Salt Forms: Dihydrochloride salts (common in Naftopidil, Clopenthixol, and the target compound) improve aqueous solubility, facilitating oral or injectable formulations. Monohydrochloride salts (e.g., Enciprazine) are less common but still enhance bioavailability .
Research Findings and Data
- Receptor Binding : The nitro group’s electron-withdrawing nature may enhance binding to serotonin or adrenergic receptors compared to methoxy or chlorine substituents. For example, p-MPPI ’s iodine substituent achieves potent 5-HT₁ₐ antagonism (ID₅₀ = 3 mg/kg), suggesting nitro could offer similar or improved efficacy .
- Metabolic Stability : Chlorine-substituted analogs (e.g., Clopenthixol ) show longer half-lives due to resistance to oxidative metabolism. The nitro group may reduce stability but increase binding specificity .
- Therapeutic Potential: Naftopidil’s clinical use as an alpha-blocker highlights the piperazineethanol scaffold’s versatility. The target compound’s nitro group could position it for applications in CNS disorders or cardiovascular diseases .
Q & A
Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-alpha-((2-nitrophenoxy)methyl)-1-piperazineethanol dihydrochloride, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. A common approach includes:
- Step 1 : Coupling 4-methoxyphenylpiperazine with a nitro-substituted phenoxy precursor via nucleophilic substitution or alkylation.
- Step 2 : Introduction of the ethanol moiety through epoxide ring-opening or Grignard reactions.
- Step 3 : Salt formation using hydrochloric acid to yield the dihydrochloride form .
Purity Optimization : Use column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization (ethanol/water mixture). Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) .
Q. How can the structural identity of this compound be confirmed using spectroscopic methods?
- NMR :
- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and piperazine CH2 signals (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm the presence of the nitrophenoxy group (C-NO2 at ~148 ppm) and methoxyphenyl carbons .
- Mass Spectrometry (ESI-MS) : Verify the molecular ion [M+H]⁺ and isotopic pattern consistent with Cl⁻ counterions .
Q. What are the key physicochemical properties affecting its solubility and stability?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the dihydrochloride salt. Poor solubility in non-polar solvents (hexane) .
- Stability : Sensitive to light and humidity. Store at -20°C in airtight containers. Degradation under basic conditions (pH >8) may hydrolyze the nitrophenoxy group .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding assays involving this compound?
Conflicting binding data (e.g., serotonin vs. dopamine receptors) may arise from:
- Receptor subtype selectivity : Use subtype-specific cell lines (e.g., CHO-K1 expressing 5-HT1A vs. D2 receptors).
- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and incubation time (30 min) to minimize variability .
- Data normalization : Include positive controls (e.g., ketanserin for 5-HT2A) and quantify results via Scatchard analysis .
Q. What experimental design considerations are critical for evaluating its pharmacokinetic (PK) profile?
- In vivo studies : Use radiolabeled compound (³H or ¹⁴C) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hr post-administration.
- Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via high-resolution MS .
Q. How can environmental degradation pathways of this compound be modeled in ecotoxicology studies?
- Hydrolysis : Test at pH 4, 7, and 9 (25–50°C) to identify breakdown products (e.g., 2-nitrophenol).
- Photolysis : Expose to UV light (λ = 254 nm) and analyze by GC-MS for nitro-group reduction products .
- Biotic degradation : Use OECD 301B ready biodegradability tests with activated sludge .
Methodological Challenges
Q. What strategies mitigate low yields during the final dihydrochloride salt formation?
- Acid stoichiometry : Use 2.2 equivalents of HCl (37% w/w) to ensure complete protonation.
- Temperature control : Add HCl dropwise at 0–5°C to prevent exothermic decomposition .
- Solvent choice : Precipitate the salt in cold diethyl ether for higher crystallinity .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Dosage adjustment : Account for plasma protein binding (equilibrium dialysis) and bioavailability (F% via AUC comparisons).
- Metabolic stability : Compare hepatic extraction ratios (rat vs. human) using intrinsic clearance (Clint) assays .
- Tissue distribution : Conduct whole-body autoradiography to identify sequestration sites (e.g., adipose tissue) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
